4H-1,2,4-Benzothiadiazine, 3-methyl-6-trifluoromethyl-, 1,1-dioxide
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Overview
Description
4H-1,2,4-Benzothiadiazine, 3-methyl-6-trifluoromethyl-, 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by the presence of a benzene ring fused to a thiadiazine ring, with a trifluoromethyl group at the 6-position and a methyl group at the 3-position The 1,1-dioxide designation indicates the presence of two oxygen atoms bonded to the sulfur atom in the thiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Benzothiadiazine, 3-methyl-6-trifluoromethyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzene sulfonyl chloride with suitable amines, followed by cyclization to form the benzothiadiazine ring. The reaction conditions often include the use of solvents such as toluene or tetrahydrofuran (THF) and catalysts like p-toluenesulfonic acid (p-TsOH) or sodium hydride (NaH) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4H-1,2,4-Benzothiadiazine, 3-methyl-6-trifluoromethyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogenating agents like bromine (Br₂) for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives. These products can further undergo additional transformations to yield a wide range of compounds with diverse properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: The compound has shown promise as an antihypertensive, antidiabetic, and anticancer agent.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4H-1,2,4-Benzothiadiazine, 3-methyl-6-trifluoromethyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, as an antihypertensive agent, it inhibits the Na-Cl cotransporter in the distal tubule of the kidney, leading to increased excretion of sodium, chloride, and water. This results in a reduction in blood pressure . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A diuretic used to treat hypertension and edema.
Hydrochlorothiazide: Another diuretic with similar applications.
Phthalazinone Derivatives: Used in the treatment of various diseases, including cancer and diabetes.
Uniqueness
4H-1,2,4-Benzothiadiazine, 3-methyl-6-trifluoromethyl-, 1,1-dioxide stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature contributes to its potent pharmacological activities and makes it a valuable compound for further research and development.
Properties
CAS No. |
723-57-9 |
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Molecular Formula |
C9H7F3N2O2S |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
3-methyl-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C9H7F3N2O2S/c1-5-13-7-4-6(9(10,11)12)2-3-8(7)17(15,16)14-5/h2-4H,1H3,(H,13,14) |
InChI Key |
YLOIUIYEPKSXIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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